molecular formula C10H10N2O4S B13855432 (2-sulfamoyl-1H-indol-5-yl) acetate

(2-sulfamoyl-1H-indol-5-yl) acetate

Cat. No.: B13855432
M. Wt: 254.26 g/mol
InChI Key: FKQHTNYYEVWPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-sulfamoyl-1H-indol-5-yl) acetate is a synthetic indole derivative designed for research and development purposes. This compound integrates two pharmacologically significant moieties: an indole core and a sulfonamide group. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many naturally occurring molecules . Researchers can explore this compound as a potential precursor or intermediate in the synthesis of more complex molecules targeting various disease pathways. Given the biological profile of closely related compounds, this compound may be of particular interest in early-stage drug discovery. For instance, indole-based sulfonyl hydroxamic acids have been investigated as potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes considered a promising target for cancer therapy . Furthermore, structural analogs featuring sulfanylmethyl and acetic acid groups on the indole ring have been synthesized and evaluated for their potential anti-inflammatory activity through computational molecular docking studies against cyclooxygenases (COXs) . The presence of the sulfamoyl group is a key feature in many bioactive compounds and can contribute to binding with various enzymatic targets. This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing the necessary personal protective equipment and safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

(2-sulfamoyl-1H-indol-5-yl) acetate

InChI

InChI=1S/C10H10N2O4S/c1-6(13)16-8-2-3-9-7(4-8)5-10(12-9)17(11,14)15/h2-5,12H,1H3,(H2,11,14,15)

InChI Key

FKQHTNYYEVWPEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Strategies and Chemical Transformation Pathways for 2 Sulfamoyl 1h Indol 5 Yl Acetate and Its Derivatives

Retrosynthetic Analysis of the (2-Sulfamoyl-1H-Indol-5-yl) Acetate (B1210297) Framework

A logical retrosynthetic analysis of (2-sulfamoyl-1H-indol-5-yl) acetate reveals several potential disconnection points, offering flexibility in the design of a synthetic route. The primary disconnections involve the C-N bond of the sulfonamide, the C-S bond, the formation of the indole (B1671886) nucleus, and the ester linkage.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic Analysis of this compound
This schematic illustrates the principal retrosynthetic pathways for the target molecule, highlighting the key bonds for disconnection.

Disconnection A (Sulfonamide C-N bond): The most straightforward disconnection is at the sulfonamide C-N bond. This approach suggests the final step would be the reaction of an indole-2-sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent. This strategy is attractive due to the commercial availability or accessible synthesis of various amines for derivatization.

Disconnection B (Indole C-S bond): An alternative disconnection breaks the C2-S bond of the indole ring. This implies a late-stage introduction of the sulfamoyl group onto a pre-formed 5-acetoxyindole (B1589323) nucleus. This could be achieved through electrophilic substitution, for instance, via a sulfonyl chloride intermediate.

Disconnection C (Indole Ring Formation): A more convergent approach involves the formation of the indole ring as a key step, with the necessary substituents already in place on the precursors. The Fischer indole synthesis is a powerful tool for this transformation, where a substituted phenylhydrazine (B124118) (e.g., 4-acetoxyphenylhydrazine) is condensed with a carbonyl compound bearing a precursor to the sulfamoyl group.

Disconnection D (Esterification): The acetate group at the C5 position can be introduced by esterification of a corresponding 5-hydroxyindole (B134679) derivative. This can be performed either early in the synthesis on a precursor or as a final step on the fully assembled indole-sulfonamide core.

Methodologies for Indole Ring Formation and Functionalization at Specific Positions

The construction and selective functionalization of the indole core are central to the synthesis of the target molecule.

Fischer Indole Synthesis and Variants Applied to Indole-Sulfonamide Precursors

The Fischer indole synthesis is a classic and widely used method for constructing indole rings from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgthermofisher.com This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole. wikipedia.orgthieme-connect.com

For the synthesis of this compound, a plausible Fischer indole synthesis approach would involve the reaction of (4-acetoxyphenyl)hydrazine with a suitable carbonyl compound containing a masked or precursor sulfonyl group. For instance, the reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine, followed by cyclization, can lead to the formation of an indole-2-carboxylic acid precursor, which can be further manipulated to install the sulfamoyl group.

Reactants Conditions Product Key Features
(4-Acetoxyphenyl)hydrazine, α-keto acid/ester with sulfonyl precursorAcid catalyst (e.g., H₂SO₄, PPA)5-Acetoxyindole-2-substituted precursorConvergent approach; introduces C5 and C2 functionalities early.
Phenylhydrazine, Carbonyl compoundBrønsted or Lewis acidsIndole derivativeVersatile and widely applicable for substituted indoles. wikipedia.orgthermofisher.com

Table 1: Illustrative Applications of the Fischer Indole Synthesis

A significant advantage of the Fischer indole synthesis is the ability to perform it as a one-pot reaction, where the intermediate arylhydrazone is not isolated. thermofisher.com This can improve efficiency and yield.

Regioselective Functionalization of the Indole Nucleus

Direct functionalization of a pre-formed indole ring offers an alternative and often complementary strategy. The C2 and C3 positions of the indole nucleus are the most nucleophilic and typically undergo electrophilic substitution. However, achieving regioselectivity at the C2 position, especially in the presence of other functional groups, requires specific methodologies.

One effective method for the direct introduction of a sulfonyl group at the C2 position of an indole is through iodine-mediated sulfonylation. This reaction proceeds under mild conditions and provides good yields of the 2-sulfonylated indole.

Another approach involves the lithiation of an N-protected indole at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophilic sulfur source such as sulfuryl chloride (SO₂Cl₂). The resulting indole-2-sulfonyl chloride can then be reacted with ammonia or primary/secondary amines to furnish the desired sulfamoyl group.

Reaction Reagents Position Key Features
C-H SulfonylationIndole, Sulfonyl chloride, I₂C2Direct and regioselective C2 functionalization.
Lithiation-SulfonylationN-protected indole, n-BuLi, SO₂Cl₂C2Allows for the introduction of a sulfonyl chloride for further derivatization.
C-H ArylationIndole, Aryl halide, Palladium catalystC2 or C3Enables the introduction of aryl groups at specific positions. nih.gov

Table 2: Methods for Regioselective Functionalization of the Indole Nucleus

Introduction and Modification of the Sulfamoyl Group

The sulfamoyl group is a critical pharmacophore, and its introduction and subsequent derivatization are key aspects of the synthesis.

Sulfonylation Reactions for Sulfamoyl Moiety Elaboration

As mentioned previously, the sulfamoyl group can be introduced either by building the indole ring with a precursor already in place or by direct sulfonylation of the indole nucleus.

A common method involves the preparation of an indole-2-sulfonyl chloride intermediate. This can be achieved by reacting the corresponding indole with chlorosulfonic acid or by the lithiation-sulfonylation sequence described earlier. The resulting sulfonyl chloride is a versatile intermediate that readily reacts with ammonia or amines to form the corresponding sulfonamides. orgsyn.orgacs.org The reaction of an acyl chloride with an amine proceeds via a nucleophilic addition-elimination mechanism. acs.orgnih.gov

Starting Material Reagents Intermediate Final Product
IndoleChlorosulfonic AcidIndole-2-sulfonyl chloride(2-Sulfamoyl-1H-indol-x-yl) derivative
N-Protected Indolen-BuLi, SO₂Cl₂N-Protected Indole-2-sulfonyl chlorideN-Protected (2-sulfamoyl-1H-indol-x-yl) derivative

Table 3: Common Sulfonylation Reactions for Indoles

Derivatization of the Sulfonamide Nitrogen

The hydrogen atoms on the nitrogen of a primary or secondary sulfonamide are acidic and can be deprotonated to form an anion, which can then be alkylated or arylated. This allows for the synthesis of a wide range of N-substituted derivatives of this compound.

N-Alkylation: The N-alkylation of sulfonamides can be achieved by reaction with alkyl halides in the presence of a base. orgsyn.org More modern and efficient methods utilize transition metal catalysts, such as iron or manganese complexes, to facilitate the N-alkylation of sulfonamides with alcohols, which is an environmentally benign approach. rsc.orgorganic-chemistry.orgchemrxiv.org

N-Arylation: The N-arylation of sulfonamides can be accomplished using copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. These methods provide access to a diverse library of N-aryl derivatives.

Derivative Type Reagents Catalyst/Conditions Key Features
N-AlkylAlkyl HalideBase (e.g., K₂CO₃)Classical method. orgsyn.org
N-AlkylAlcoholMn(I) or Fe(II) catalyst"Borrowing hydrogen" methodology, green approach. rsc.orgorganic-chemistry.orgchemrxiv.org
N-ArylAryl HalideCu(I) or Pd(0) catalystBroad scope for aryl group introduction.

Table 4: Methods for the Derivatization of the Sulfonamide Nitrogen

Esterification and Acetate Moiety Incorporation Strategies

The introduction of an acetate group at the 5-position of the indole ring is a key synthetic step. This transformation typically involves the esterification of a 5-hydroxyindole precursor.

The direct acetylation of a 5-hydroxyindole is a common and effective method for forming the acetate ester linkage. This reaction is generally achieved by treating the 5-hydroxyindole with an acetylating agent in the presence of a base.

Standard laboratory procedures for this transformation would involve the use of acetyl chloride or acetic anhydride (B1165640) as the acetyl source. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. For instance, the acetylation of 5-hydroxytryptamine has been documented, providing a precedent for this type of transformation on an indole scaffold nih.gov. The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetylating agent.

Table 1: Common Reagents for Acetylation of 5-Hydroxyindoles

Acetylating AgentBaseSolventTypical Conditions
Acetic AnhydridePyridineDichloromethaneRoom temperature
Acetyl ChlorideTriethylamineTetrahydrofuran0 °C to room temperature

The choice of reagents and conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

The synthesis of various ester derivatives at the 5-position can be achieved by employing different acylating agents. This allows for the exploration of structure-activity relationships by modifying the nature of the ester group. The general principle remains the same as for acetylation, involving the reaction of the 5-hydroxyindole with a suitable acyl chloride or anhydride. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis researchgate.netyoutube.comyoutube.comluc.edu. While typically used to esterify carboxylic acids, the principles can be adapted for the acylation of phenols under specific conditions.

Total Synthesis Approaches for this compound

A total synthesis of this compound would likely commence with a pre-functionalized benzene (B151609) derivative that can be elaborated into the indole ring system. A plausible retrosynthetic analysis suggests disconnecting the molecule at the indole-forming cyclization step and the C-S and C-O bonds of the functional groups.

A potential forward synthesis could start from a substituted aniline, such as 4-amino-3-nitrophenol. The amino group can be protected, followed by sulfonation and subsequent conversion to a sulfamoyl chloride. The nitro group can then be reduced to an amine, setting the stage for indole ring formation through established methods like the Fischer, Bischler, or Gassman indole synthesis elsevierpure.com. For instance, a reaction with a suitable ketone or aldehyde followed by acid-catalyzed cyclization could form the indole core.

Alternatively, one could start with a 5-hydroxyindole derivative and introduce the sulfamoyl group at the C2 position. The direct C2-sulfonylation of indoles is a challenging but achievable transformation. Recent advances have shown that iodine-mediated sulfonylation can provide 2-sulfonylated indoles regioselectively nih.govbeilstein-journals.org. Another promising method involves the electrochemical sulfonylation of indoles with inorganic sulfites and alcohols, which can directly yield indole sulfonic esters researchgate.net. These sulfonic esters could then potentially be converted to the corresponding sulfonamide.

A key intermediate in such a synthesis would be (2-sulfamoyl-1H-indol-5-yl)ol, which would then undergo the final acetylation step as described in section 2.4.1.

Synthesis of Structurally Analogous Indole-Sulfamoyl Derivatives for Comparative Studies

The synthesis of structural analogs is crucial for understanding the structure-activity relationship of the parent compound. This involves modifications to both the indole ring and the sulfamoyl side chain.

Modifying the substituents on the indole ring can provide valuable insights into the pharmacophore. This can be achieved by starting with differently substituted anilines in the chosen indole synthesis. For example, using anilines with electron-donating or electron-withdrawing groups at various positions would lead to a library of analogs. The substitution pattern on the indole ring can significantly influence the electronic properties and biological activity of the molecule nih.gov.

Furthermore, the nitrogen of the indole ring can be alkylated or arylated to explore the impact of substitution at this position. This is typically achieved by treating the N-H indole with an appropriate alkyl or aryl halide in the presence of a base.

Table 2: Examples of Indole Ring Modifications

Position of ModificationType of ModificationSynthetic Strategy
C4, C6, C7Halogenation, AlkoxylationStart with appropriately substituted anilines.
N1Alkylation, ArylationReaction with alkyl/aryl halides and a base.
C3Alkylation, ArylationElectrophilic substitution on the indole ring.

The sulfamoyl group (-SO₂NH₂) offers multiple points for modification. The nitrogen atom can be substituted with one or two alkyl, aryl, or other functional groups. This is typically achieved by reacting the corresponding sulfonyl chloride with a primary or secondary amine farmaciajournal.com. The synthesis of N-substituted heterocyclic sulfonamides has been reported, providing a template for such modifications.

The nature of the substituent on the sulfamoyl nitrogen can significantly impact the compound's physicochemical properties, such as acidity and lipophilicity, which in turn can affect its biological activity and pharmacokinetic profile.

Table 3: Potential Modifications of the Sulfamoyl Group

ModificationReagents
N-AlkylationAlkylamine
N-ArylationArylamine
N,N-DialkylationDialkylamine

These synthetic strategies provide a roadmap for the preparation of this compound and a diverse library of its analogs, enabling a thorough investigation of its chemical and biological properties.

Variations of the Acetate Ester Component

The acetate ester at the 5-position of the indole core in this compound is a key functional group that can be systematically varied to modulate the compound's physicochemical and pharmacological properties. The synthesis of such analogs typically involves the esterification of the precursor, 5-hydroxy-1H-indole-2-sulfonamide. This transformation allows for the introduction of a wide array of ester functionalities, moving beyond the simple acetate group to include more complex aliphatic and aromatic moieties.

Research into related 5-hydroxyindole structures demonstrates the feasibility of these modifications. nih.gov For instance, the esterification of phenolic hydroxyl groups is a well-established reaction in organic synthesis. medcraveonline.com By reacting the 5-hydroxyindole precursor with different acylating agents, a library of ester derivatives can be generated. Common reagents for this purpose include various acid chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) in the presence of a base like pyridine or triethylamine.

The rationale for creating these variations is often driven by the desire to alter properties such as lipophilicity, metabolic stability, and receptor binding affinity. For example, replacing the acetate with a longer alkyl chain ester, such as a butyrate (B1204436) or octanoate, would significantly increase the molecule's lipophilicity. medcraveonline.com Conversely, incorporating polar functional groups into the ester side chain could enhance aqueous solubility.

The table below illustrates potential ester variations of the core molecule and the corresponding acylating agents that could be used for their synthesis from the 5-hydroxyindole precursor.

Table 1: Potential Ester Derivatives and Synthetic Precursors

Target Ester Derivative Ester Group Potential Acylating Agent Rationale for Variation
(2-Sulfamoyl-1H-indol-5-yl) propionate Propionate Propionyl chloride or Propionic anhydride Increase lipophilicity and modify metabolic profile.
(2-Sulfamoyl-1H-indol-5-yl) benzoate Benzoate Benzoyl chloride Introduce aromatic interactions for potential receptor binding.
(2-Sulfamoyl-1H-indol-5-yl) pivalate Pivalate Pivaloyl chloride Introduce steric bulk to hinder enzymatic hydrolysis. medcraveonline.com

The synthesis of these derivatives allows for a systematic exploration of structure-activity relationships (SAR), providing valuable data on how modifications to the ester component influence biological activity. Studies on other indole derivatives have shown that even subtle changes to an ester group can lead to significant differences in potency and selectivity. nih.govnih.gov

Advanced Synthetic Methodologies and Reaction Optimization

The efficient synthesis of this compound and its derivatives is crucial for enabling further research and development. Modern synthetic methodologies offer significant advantages over classical approaches, often providing higher yields, shorter reaction times, and improved environmental profiles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for accelerating the synthesis of heterocyclic compounds, including indoles and sulfonamides. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes. researchgate.net This is due to the efficient and rapid heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms. researchgate.net

For the synthesis of the this compound framework, MAOS can be applied to several key steps:

Indole Ring Formation: Classical indole syntheses, such as the Fischer or Bischler methods, can be significantly expedited using microwave heating. nih.gov For instance, the cycloisomerization of 2-alkynylanilines, a modern route to indoles, can be achieved in water under microwave irradiation, often without the need for a metal catalyst. researchgate.net

Sulfonamide Formation: The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a common transformation that can be accelerated with microwaves. A direct synthesis of sulfonamides from sulfonic acids has also been reported under microwave conditions, offering a high-yielding alternative. acs.org

Esterification: The formation of the acetate ester can also be enhanced. Microwave-assisted esterification often leads to higher yields and cleaner reactions in shorter time frames compared to conventional heating.

The table below compares conventional heating with microwave-assisted synthesis for key reaction types relevant to the synthesis of the target compound, based on general findings in the literature.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Heating Microwave-Assisted Synthesis (MAOS) Key Advantages of MAOS
Indole Synthesis (e.g., Cyclization) Often requires long reaction times (hours to days) and high temperatures. Reaction times reduced to minutes. researchgate.netresearchgate.net Speed, higher yields, potential for solvent-free or green solvent conditions. researchgate.net
Sulfonamide Synthesis Typically requires several hours at room temperature or with heating. Can be completed in minutes with high efficiency. nih.govacs.org Rapid optimization, improved yields.

Catalysis plays a pivotal role in the modern synthesis of complex molecules. For the preparation of this compound, catalyst development focuses on improving the efficiency and selectivity of the crucial bond-forming steps, particularly the sulfamoylation of the indole ring and potentially the indole synthesis itself.

The direct C-H functionalization of the indole ring at the C2 position is a highly sought-after transformation. While electrophilic substitution at the C3 position is more common for indoles, regioselective C2 functionalization can be achieved with appropriate directing groups and catalysts. The development of transition-metal catalysts, for example, based on rhodium or palladium, has enabled new routes for the direct arylation and functionalization of indoles.

A key step in the synthesis of the target molecule is the introduction of the sulfamoyl group (-SO₂NH₂). This can be challenging. Recent advances include the development of catalytic methods for sulfamoylation. For example, a method for the catalytic sulfamoylation of alcohols using N-methylimidazole as a simple organic base has been reported, which proceeds under mild conditions. nih.gov While this applies to alcohols, the principles could inspire the development of catalysts for the direct C-H sulfamoylation of the indole nucleus.

Another important area is the development of catalysts for the sulfenylation of indoles, which involves forming a C-S bond. researchgate.net Iodophor-catalyzed sulfenylation of indoles using sulfonyl hydrazides as a sulfur source has been developed as an environmentally friendly method. rsc.orgnih.gov While this yields a sulfenylindole (C-S-R) rather than a sulfonamide (C-SO₂-R), subsequent oxidation of the sulfide (B99878) could provide an alternative route to the target sulfonamide structure.

Table 3: Catalytic Strategies for Indole Sulfonamide Synthesis

Synthetic Step Catalytic Approach Catalyst Example Potential Advantage
Indole Ring Formation Transition-metal catalyzed cyclization Copper or Palladium salts researchgate.net High efficiency and functional group tolerance.
C-H Sulfamoylation Direct C-H functionalization (Hypothetical) Rhodium or Ruthenium complexes Atom economy, reduced number of synthetic steps.
Sulfenylation followed by Oxidation Iodophor-catalyzed C-S bond formation Iodophor (Povidone-iodine) rsc.orgnih.gov Mild, environmentally friendly conditions, readily available catalyst.

The ongoing development of novel catalysts and synthetic methods continues to make the synthesis of complex indole derivatives like this compound more efficient and sustainable.

Molecular Characterization and Spectroscopic Elucidation Techniques

Advanced Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular skeleton, including the number and type of protons and carbons, their connectivity, and their spatial relationships.

For (2-sulfamoyl-1H-indol-5-yl) acetate (B1210297), ¹H NMR would be expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) NH proton would typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons on the indole ring would resonate in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns revealing their substitution pattern. The singlet for the C3-proton of the indole ring is characteristically found around δ 6.5-7.0 ppm. The protons of the acetyl group would produce a sharp singlet around δ 2.3 ppm, while the protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon of the acetate group would be observed significantly downfield (δ > 165 ppm). The carbons of the indole ring would appear in the aromatic region (δ 110-140 ppm), while the methyl carbon of the acetate group would resonate at a much higher field (δ ≈ 21 ppm).

Table 1: Hypothetical ¹H and ¹³C NMR Data for (2-sulfamoyl-1H-indol-5-yl) acetate

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Indole N-H 11.5 (br s, 1H) -
C2 - 138.5
C3-H 6.85 (s, 1H) 108.2
C4-H 7.60 (d, J=8.8 Hz, 1H) 118.9
C6-H 7.10 (dd, J=8.8, 2.2 Hz, 1H) 115.4
C7-H 7.85 (d, J=2.2 Hz, 1H) 125.1
-SO₂NH₂ 7.50 (br s, 2H) -
Acetate -CH₃ 2.30 (s, 3H) 21.1
Acetate -C=O - 169.5
C3a - 128.3
C5 - 145.0

Note: Data are hypothetical and based on typical chemical shifts for similar functional groups and indole scaffolds. Solvent: DMSO-d₆. J = coupling constant, s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

For this compound (C₁₀H₁₀N₂O₄S), the expected exact mass would be calculated. Upon ionization, the molecule would produce a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The isotopic pattern of this peak, particularly the presence of the ³⁴S isotope, would further support the elemental composition. Fragmentation of the parent ion would likely involve the loss of the acetyl group (as ketene, 42 Da) and the sulfamoyl group.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ [C₁₀H₁₁N₂O₄S]⁺ 271.0434
[M+Na]⁺ [C₁₀H₁₀N₂O₄SNa]⁺ 293.0253

Note: m/z values are calculated for the most abundant isotopes and are based on theoretical fragmentation patterns.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key absorptions for this compound would include the N-H stretching of the indole and sulfonamide groups, the C=O stretching of the ester, and the S=O stretching of the sulfonamide.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the indole ring. The UV-Vis spectrum would be expected to show characteristic absorption maxima corresponding to the π-π* transitions of the indole chromophore.

Table 3: Characteristic IR and UV-Vis Absorption Data

Spectroscopic Method Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
IR 3350-3250 N-H stretching (indole and sulfonamide)
IR 1760 C=O stretching (ester)
IR 1340 and 1160 Asymmetric and symmetric SO₂ stretching

Chromatographic Purification and Analytical Purity Assessment

Chromatographic methods are essential for both the purification of the target compound from reaction mixtures and the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC method would typically be developed. In this method, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid). The purity of the compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A pure sample would exhibit a single, sharp peak at a characteristic retention time.

Table 4: Illustrative HPLC Analytical Method

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic organic chemistry, valued for its simplicity, speed, and cost-effectiveness. globalresearchonline.net In the context of the synthesis of this compound, TLC serves as an indispensable tool for real-time monitoring of reaction progress and for the preliminary assessment of the purity of the final product. khanacademy.org

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. Compounds with a higher affinity for the stationary phase travel shorter distances, resulting in lower Retention Factor (Rf) values, while compounds more soluble in the mobile phase travel further, yielding higher Rf values. libretexts.orgkhanacademy.org The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature).

For indole derivatives, silica gel plates incorporating a fluorescent indicator (F254) are commonly employed as the stationary phase. akjournals.com This allows for the visualization of spots under UV light, as compounds containing chromophores, such as the indole nucleus, will quench the fluorescence and appear as dark spots on a bright green background.

Reaction Monitoring:

During the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate at various time intervals, a chemist can qualitatively assess the reaction's progression. acs.org A complete reaction is typically indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. A co-spot, which is a mixture of the starting material and the reaction mixture applied to the same lane, can be used to confirm the identity of the spots. akjournals.com

Purity Evaluation:

Following the reaction work-up and purification, TLC is again employed to evaluate the purity of the isolated this compound. A single, well-defined spot on the TLC plate suggests a high degree of purity. Conversely, the presence of multiple spots indicates the existence of impurities. The choice of the mobile phase is critical for achieving good separation. For indole derivatives, a variety of solvent systems can be utilized, often consisting of a mixture of a non-polar solvent and a more polar solvent. Common mobile phase systems for indole compounds include combinations of petroleum ether and ethyl acetate or more polar systems like butan-1-ol, glacial acetic acid, and water. akjournals.comacs.org

The polarity of the compound plays a significant role in its mobility on the TLC plate. Given the presence of a polar sulfamoyl group and an acetate group, this compound is expected to be a relatively polar molecule. Therefore, a mobile phase with a moderate to high polarity would likely be required to achieve an optimal Rf value, which is ideally between 0.3 and 0.7 for good separation and accurate determination.

Illustrative TLC Analysis:

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (1:1, v/v)
Visualization UV light (254 nm)

Interactive Data Table: Hypothetical TLC Results

Lane Sample Observed Spots (Rf value) Interpretation
1Starting Material A (e.g., 5-acetoxyindole)0.80High mobility due to lower polarity.
2Starting Material B (e.g., a sulfonylating agent)0.20Low mobility due to high polarity or strong interaction with silica.
3Reaction Mixture (t = 1 hour)0.80, 0.55, 0.20Incomplete reaction with starting materials and product present.
4Reaction Mixture (t = 4 hours)0.55Reaction is complete, only the product spot is visible.
5Purified this compound0.55A single spot indicates a pure compound.

In this illustrative example, the product, this compound, has an intermediate Rf value of 0.55, which is between the less polar starting material A and the more polar starting material B. This is consistent with the introduction of the polar sulfamoyl group to the indole scaffold. The disappearance of the starting material spots in the final reaction mixture and the single spot for the purified product would provide strong evidence for the successful synthesis and purification of the target compound.

Computational and Theoretical Chemistry Studies of 2 Sulfamoyl 1h Indol 5 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, reactivity, and stability of (2-sulfamoyl-1H-indol-5-yl) acetate (B1210297).

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules like (2-sulfamoyl-1H-indol-5-yl) acetate. By calculating the electron density, DFT can elucidate the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors derived from DFT calculations. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic or electron-donating regions. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic or electron-accepting regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, particularly the pyrrole (B145914) moiety. The LUMO, on the other hand, is likely to be distributed over the sulfamoyl and acetate groups, which are electron-withdrawing. The precise energies and distributions would be determined by the specific DFT functional and basis set used in the calculation. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating the propensity to donate electrons.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons.
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values in this table are hypothetical and representative of what might be expected from DFT calculations based on similar indole sulfonamide derivatives.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, including those connecting the sulfamoyl group to the indole ring and the acetate group to the indole nitrogen. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Energy minimization calculations, often performed using molecular mechanics or quantum chemical methods, are employed to find the geometries that correspond to energy minima on the potential energy surface. For this compound, the orientation of the sulfamoyl and acetate groups relative to the indole plane will be of particular interest. Intramolecular hydrogen bonding between the sulfamoyl N-H and the acetate carbonyl oxygen could potentially stabilize certain conformations. researchgate.net The relative energies of different conformers determine their population at a given temperature and can influence how the molecule fits into a biological receptor.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Profiling with Target Enzymes and Receptors

Given the presence of the indole and sulfonamide functionalities, this compound could potentially interact with a variety of biological targets. Indole derivatives are known to interact with a wide range of receptors and enzymes. researchgate.net Sulfonamides are classic inhibitors of enzymes such as carbonic anhydrases. nih.gov

Molecular docking simulations would be used to screen this compound against a panel of relevant protein targets. The docking process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses based on a scoring function. This scoring function estimates the binding affinity by considering factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

Prediction of Binding Modes and Affinities

The primary outputs of a molecular docking study are the predicted binding modes and their corresponding binding affinities (or scores). The binding mode describes the specific orientation and conformation of the ligand within the receptor's active site and the key interactions that stabilize the complex.

For this compound, the sulfamoyl group could act as a hydrogen bond donor and acceptor, while the acetate group's carbonyl oxygen can also accept hydrogen bonds. The indole ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. nih.govacs.org The predicted binding affinity provides a qualitative estimate of how tightly the ligand binds to the receptor, with lower energy scores generally indicating a more favorable interaction. ijpsjournal.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

Target EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II-8.2His94, His96, Thr199, Thr200
Cyclooxygenase-2-7.5Tyr385, Arg120, Ser530

Note: The data in this table is for illustrative purposes and represents plausible outcomes from molecular docking studies based on known interactions of similar compounds.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-target complex.

Starting from a promising docked pose, an MD simulation would be run to observe the behavior of the this compound-protein complex in a simulated physiological environment (including water and ions). The simulation would track the trajectory of all atoms, allowing for the analysis of the stability of the binding mode, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein or ligand upon binding. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are often calculated to assess the stability of the simulation. A stable RMSD over time suggests a stable binding complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) studies are computational methodologies that correlate the structural features of molecules with their biological activities or physicochemical properties. For this compound, these models would be crucial for predicting its potential efficacy and for guiding the design of more potent analogs.

Derivation of Molecular Descriptors

The initial and fundamental step in building a QSAR or SPR model is the calculation of molecular descriptors. These are numerical values that represent the chemical information of a molecule. For this compound, a wide array of descriptors would be computed from its two-dimensional and three-dimensional structures. These descriptors fall into several categories:

Constitutional descriptors: These include molecular weight, atom counts, and bond counts.

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These are derived from the 3D structure and include information about the molecular size and shape.

Physicochemical descriptors: These pertain to properties like lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

The selection of the most relevant descriptors is a critical aspect of developing a robust and predictive model. nih.gov

Development of Predictive Models for Biochemical Activity

Once a set of molecular descriptors has been calculated for a series of related compounds, including this compound, and their corresponding biological activities have been experimentally determined, a predictive model can be constructed. The development process involves several stages:

Dataset Curation: A dataset of compounds with a range of biological activities is compiled. This dataset is typically split into a training set for model development and a test set for external validation. nih.govresearchgate.net

Descriptor Selection: Statistical techniques are employed to select a subset of descriptors that have the most significant correlation with the biological activity, thereby avoiding model overfitting.

Model Generation: A variety of mathematical algorithms can be used to establish the relationship between the selected descriptors and the activity. These can range from multiple linear regression (MLR) to more complex machine learning methods. acs.orgorientjchem.org

Model Validation: The predictive power of the generated model is rigorously evaluated using the test set to ensure its reliability for predicting the activity of new compounds. mdpi.com

Studies on various indole derivatives have demonstrated the successful application of QSAR in predicting their inhibitory activities against different biological targets. nih.govacs.orgrsc.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would be developed based on its structural features and those of other known active molecules.

A hypothetical pharmacophore model for this compound could include features such as:

Hydrogen bond donors (e.g., the NH group of the indole or sulfonamide).

Hydrogen bond acceptors (e.g., the oxygen atoms of the sulfonyl or acetate groups).

An aromatic ring feature corresponding to the indole nucleus.

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govnih.gov This allows for the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity. Pharmacophore models have been instrumental in the discovery of novel inhibitors for various targets, including those based on the indole scaffold. acs.orgmdpi.com

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Research Prioritization

The pharmacokinetic properties of a compound, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical determinants of its potential as a therapeutic agent. In silico ADME prediction tools offer a way to assess these properties early in the research process, helping to identify potential liabilities and prioritize compounds for further investigation. nih.govnih.govresearchgate.netresearchgate.net

For this compound, a comprehensive in silico ADME profile would be generated, predicting various key parameters as detailed in the table below.

ADME Property Predicted Parameter Importance in Drug Discovery
Absorption Human Intestinal Absorption (HIA)Predicts the extent to which the compound will be absorbed from the gut into the bloodstream.
Caco-2 PermeabilityAn in vitro model that suggests the potential for absorption across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PermeabilityIndicates whether the compound is likely to cross into the central nervous system. nih.gov
Plasma Protein Binding (PPB)The degree to which a compound binds to proteins in the blood can affect its efficacy and clearance.
Metabolism Cytochrome P450 (CYP) Enzyme InhibitionPredicts the potential for the compound to interfere with the metabolism of other drugs. nih.gov
Sites of MetabolismIdentifies which parts of the molecule are most likely to be chemically modified by metabolic enzymes.
Excretion Total ClearanceAn estimation of the body's ability to eliminate the compound.

These predictions are derived from computational models that have been trained on large datasets of experimental results. mdpi.com While these in silico predictions require experimental verification, they are invaluable for making informed decisions and de-risking drug discovery projects at an early stage.

Biochemical and Molecular Activity Profiling of 2 Sulfamoyl 1h Indol 5 Yl Acetate in in Vitro Systems

Enzyme Inhibition Studies

Cyclooxygenase (COX) Isoform Selectivity (e.g., COX-1, COX-2)

There is currently no publicly available research detailing the inhibitory activity of (2-sulfamoyl-1H-indol-5-yl) acetate (B1210297) against cyclooxygenase isoforms COX-1 and COX-2. Therefore, its potency and selectivity profile for these key enzymes in the inflammatory pathway remain uncharacterized.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No studies have been found that investigate the potential of (2-sulfamoyl-1H-indol-5-yl) acetate to inhibit acetylcholinesterase or butyrylcholinesterase. Its activity against these enzymes, which are critical in neurotransmission, is unknown.

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII)

The inhibitory effects of this compound on various human carbonic anhydrase isoforms, including hCA I, II, IX, and XII, have not been reported in the scientific literature. While the sulfamoyl group is a known zinc-binding function present in many carbonic anhydrase inhibitors, specific data for this indole (B1671886) derivative is absent.

Phospholipase A2α (cPLA2α) Inhibition

Information regarding the ability of this compound to inhibit cytosolic phospholipase A2α (cPLA2α) is not available. The role of this compound in modulating the release of arachidonic acid through cPLA2α inhibition has not been explored.

Histone Deacetylase (HDAC) Inhibition

There are no published findings on the activity of this compound as an inhibitor of histone deacetylases. Its potential to influence epigenetic regulation through HDAC inhibition is yet to be determined.

Phosphodiesterase 4 (PDE4) Inhibition

The inhibitory profile of this compound against phosphodiesterase 4 (PDE4), an important enzyme in the regulation of intracellular cyclic AMP, has not been documented.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It plays a significant role in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for managing these conditions. While sulfonamide-containing compounds have been investigated as potential urease inhibitors, no specific in vitro studies detailing the urease inhibitory activity (e.g., IC₅₀ values) of this compound have been reported.

Compound NameUrease Inhibition (IC₅₀)Source Organism
This compoundData not availableData not available

5-Lipoxygenase (5-LOX) Activating Protein (FLAP) Inhibition

The 5-lipoxygenase (5-LOX) pathway is crucial for the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases. The 5-lipoxygenase-activating protein (FLAP) is essential for the activation of 5-LOX. Inhibition of FLAP is a key target for anti-inflammatory drug development. Although various indole derivatives have been explored as FLAP inhibitors, specific data on the in vitro FLAP inhibitory capacity of this compound are not available in the current literature.

Compound NameFLAP Inhibition (IC₅₀)Assay System
This compoundData not availableData not available

Receptor Binding Affinity Assays

Angiotensin II Receptor Antagonism

The angiotensin II receptor type 1 (AT₁) is a key component of the renin-angiotensin system, and its blockade is a major therapeutic approach for hypertension and other cardiovascular diseases. While some indole-based structures have been investigated for their affinity to angiotensin receptors, there are no published in vitro binding assay results for this compound to indicate its potential as an angiotensin II receptor antagonist.

Compound NameReceptor SubtypeBinding Affinity (Kᵢ or IC₅₀)
This compoundAngiotensin II (AT₁)Data not available
This compoundAngiotensin II (AT₂)Data not available

Dopamine (B1211576) Receptor (e.g., D₂, D₃) Agonism/Antagonism

Dopamine receptors are critical in the central nervous system, and their modulation is fundamental to the treatment of various neurological and psychiatric disorders. The D₂ and D₃ subtypes are particularly important drug targets. A review of the literature did not yield any studies on the in vitro binding affinity or functional activity of this compound at dopamine D₂ or D₃ receptors.

Compound NameReceptor SubtypeActivity (Agonist/Antagonist)Binding Affinity (Kᵢ or IC₅₀)
This compoundDopamine D₂Data not availableData not available
This compoundDopamine D₃Data not availableData not available

Glucagon (B607659) Receptor Antagonism

The glucagon receptor plays a vital role in glucose homeostasis, and its antagonism is a therapeutic target for type 2 diabetes. While various classes of compounds, including some indole derivatives, have been developed as glucagon receptor antagonists, no specific in vitro data for this compound have been reported.

Compound NameReceptorActivityBinding Affinity (IC₅₀)
This compoundGlucagon ReceptorData not availableData not available

Other Relevant Receptor Interactions

A comprehensive search was conducted for any other reported in vitro receptor binding or functional activity data for this compound. At present, there is no information available in the scientific literature regarding the interaction of this specific compound with other relevant biological receptors.

Cellular Mechanisms of Action (In Vitro)

Extensive searches of available scientific literature did not yield specific data on the cellular mechanisms of action for the compound this compound. The following sections are based on the general activities of structurally related indole derivatives, but it is important to note that these findings may not be directly applicable to the specific compound .

Effects on Tubulin Polymerization and Cellular Microtubule Dynamics

While direct studies on this compound are not available, the indole scaffold is a core component of numerous compounds known to interfere with tubulin polymerization. nih.govnih.gov Tubulin inhibitors are a significant class of anticancer agents that disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.gov For instance, certain indole derivatives have been shown to inhibit tubulin polymerization, with some compounds demonstrating potent activity at nanomolar concentrations. nih.gov These agents often interact with the colchicine-binding site on tubulin, preventing the formation of microtubules essential for cell division. nih.gov The disruption of microtubule assembly leads to the formation of abnormal mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis. nih.gov

Anti-Proliferative Activity in Cellular Assays

The anti-proliferative effects of various indole-based compounds have been documented against a range of cancer cell lines. nih.govnih.gov For example, some indole derivatives have shown significant activity against leukemia and non-small cell lung cancer cells. nih.gov The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. While no specific IC50 values for this compound are published, related compounds have exhibited IC50 values in the low micromolar to nanomolar range against various cancer cell lines. nih.govsigmaaldrich.com

Interactive Table: Anti-Proliferative Activity of Structurally Related Indole Derivatives (Illustrative)

Cell LineCompound TypeIC50 (µM)
MCF-7 (Breast Cancer)Indole derivative4.5 (nM) nih.gov
HepG2 (Liver Cancer)Sulfone derivative7.7 - 25.6 mdpi.com
A549 (Lung Cancer)Carbothioamide derivative45.5 (µg/mL) nih.gov
HUVEC (Endothelial)Carbothioamide derivative76.3 (µg/mL) nih.gov

Note: This table is for illustrative purposes only and does not represent data for this compound.

Induction of Apoptosis in Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. nih.gov Indole-containing compounds have been shown to induce apoptosis in various cancer cell lines. nih.govmdpi.com The process is often triggered by the cellular stress caused by events such as the inhibition of tubulin polymerization. nih.gov This can lead to the activation of caspase cascades, a family of proteases that execute the apoptotic program. mdpi.com Studies on related compounds have demonstrated that treatment can lead to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. mdpi.com

Antimicrobial Spectrum Analysis (In Vitro)

There is no specific information available regarding the antimicrobial spectrum of this compound. The following sections discuss the general antimicrobial properties of indole and sulfamoyl-containing compounds.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Indole itself is a signaling molecule in many bacterial species, and its derivatives have been explored for their antibacterial properties. nih.gov Some synthetic indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of action for some antimicrobial agents involves the disruption of the bacterial cell membrane. nih.gov For instance, certain tris(1H-indol-3-yl)methylium salts have shown high in vitro activity, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against various bacterial strains. nih.gov However, the activity can vary significantly, with some compounds being more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com

Interactive Table: Antibacterial Activity of Structurally Related Compounds (Illustrative)

Bacterial StrainCompound TypeMIC (µg/mL)
S. aureus (Gram-positive)tris(1H-indol-3-yl)methylium salt0.13 - 1.0 nih.gov
E. coli (Gram-negative)Pexiganan (AMP)62.5 - 7.8 nih.gov
P. aeruginosa (Gram-negative)Cinnamon Leaf Oil (EO)39.3 - 19.7 nih.gov

Note: This table is for illustrative purposes only and does not represent data for this compound.

Antifungal Activity Against Fungal Pathogens

The antifungal potential of various heterocyclic compounds, including those with structures related to indole, has been investigated. nih.govmdpi.com For example, certain triazole derivatives have shown broad-spectrum antifungal activity against common pathogenic fungi. nih.gov The activity of antifungal agents is often assessed against a panel of fungi, including species of Candida and Aspergillus. nih.gov Some compounds have demonstrated potent activity, in some cases exceeding that of established antifungal drugs like fluconazole. nih.gov The search for novel antifungal agents is driven by the need for more effective and less toxic treatments for fungal infections. nih.gov

Insufficient Data Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound" regarding its antiviral or antioxidant properties.

While the individual components of its name, such as "indole," "sulfamoyl," and "acetate," are associated with various biologically active molecules, the specific combination as named does not correspond to a well-documented substance with the requested bioactivity profiles.

The search did yield information on related but distinct chemical structures:

Indole Derivatives: The indole nucleus is a common scaffold in many pharmacologically active compounds, and various derivatives have been investigated for a wide range of biological activities, including antiviral and antioxidant effects. researchgate.netomicsonline.org For instance, some 2-phenyl indole derivatives have shown antioxidant properties attributed to the radical scavenging ability of the indole moiety. omicsonline.org Additionally, certain indole-based compounds have been explored as inhibitors of viral components like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov

Sulfonamide Derivatives: The sulfonamide group is a key functional group in a number of therapeutic agents. Research has been conducted on various sulfonamide derivatives, including those with heterocyclic components, for their potential antiviral activities against a range of viruses. mdpi.com Some sulfonamide-containing compounds have also been investigated for their antioxidant potential. nih.govnih.gov

Acetate-Containing Compounds: Acetate groups are frequently added to molecules in drug development to modify properties such as solubility and bioavailability, but the acetate group itself is not the primary driver of the specific antiviral or antioxidant activities in the way that an indole or sulfonamide moiety would be.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Sulfamoyl 1h Indol 5 Yl Acetate Derivatives

Impact of Substituent Variation on Enzyme Inhibition Potency and Selectivity

The indole (B1671886) sulfonamide scaffold is a recognized pharmacophore for the inhibition of various enzymes. The potency and selectivity of these derivatives are highly dependent on the nature and position of substituents on both the indole ring and the sulfonamide nitrogen.

Studies on indole-based sulfonamides have identified them as potent inhibitors of α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. The inhibitory potential is significantly influenced by the substitution pattern on the phenyl ring of the sulfonamide moiety. For instance, analogs bearing smaller substituents like fluorine or chlorine, or groups capable of hydrogen bonding such as hydroxyl (-OH), tend to exhibit enhanced inhibitory activities. researchgate.net In one study, an indole sulfonamide derivative with a 4-fluoro substitution on the benzene (B151609) sulfonamide ring showed potent α-amylase inhibition (IC₅₀ = 1.30 ± 0.05 µM), while another with a 4-chloro substitution was a powerful α-glucosidase inhibitor (IC₅₀ = 1.60 µM). researchgate.netnih.gov

Furthermore, research on indoline-6-sulfonamide (B1419461) derivatives as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) revealed that modifications to the N-substituent of the sulfonamide moiety significantly impact potency. While the initial lead compound showed modest inhibition, the introduction of bulkier and more rigid substituents, such as an indoline (B122111) group, led to improved activity (IC₅₀ of 86 µM), likely by exploiting hydrophobic interactions within the enzyme's active site. nih.gov Molecular docking studies suggest that the sulfonamide group often acts as a zinc-binding group in metalloenzymes. nih.gov

The core skeleton of isatin-based sulfonamides has also demonstrated promising activity against α-glucosidase and α-amylase. The electronic properties of substituents on the isatin (B1672199) and the sulfonamide's phenyl ring are crucial; both electron-withdrawing and electron-donating groups can modulate activity by making the molecule more or less electron-rich, thereby influencing interactions with the enzyme's catalytic residues. acs.org

Table 1: Enzyme Inhibition by Substituted Indole Sulfonamide Derivatives

Compound Series Substituent(s) Target Enzyme IC₅₀ (µM) Reference(s)
Indole-based Sulfonamides 4-Fluoro (phenyl) α-Amylase 1.30 ± 0.05 researchgate.net
Indole-based Sulfonamides 2-Fluoro (phenyl) α-Amylase 1.90 ± 0.10 researchgate.net
Indole-based Sulfonamides 4-Chloro (phenyl) α-Glucosidase 1.60 nih.gov
Indole-based Sulfonamides 4-Hydroxy (phenyl) α-Glucosidase 1.20 ± 0.10 researchgate.net
Indoline-6-Sulfonamides Indoline DapE 86 nih.gov

Influence of Structural Modifications on Receptor Binding Profiles

Structural modifications to the indole sulfonamide framework play a pivotal role in defining the binding affinity and selectivity for various receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (B10506) (5-HT) and cannabinoid (CB) receptors.

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, a series of 1H-indole-2-carboxamides demonstrated that a halogen (chloro or fluoro) at the C-5 position was a favorable feature for modulating activity. nih.gov The combination of a C-5 halogen with an electron-donating group on a distal phenyl ring and a short alkyl chain at the C-3 position enhanced the modulatory potency. nih.gov

For naltrindole (B39905) derivatives targeting the δ-opioid receptor, replacing the typically basic nitrogen with a non-basic sulfonamide moiety was investigated. The orientation of the S=O groups in sulfonamides differs spatially from the C=O group in amides, influencing how the molecule interacts with the receptor. mdpi.commdpi.com This modification can alter the functional activity of the ligand, shifting it along the spectrum from agonist to antagonist to inverse agonist, demonstrating that the nature of the N-substituent is a critical determinant of the pharmacological profile. mdpi.comresearchgate.net

Table 2: Receptor Binding Affinities of Substituted Indole Derivatives

Compound Series Substituent(s) Target Receptor Kᵢ (nM) Reference(s)
N-Arylsulfonylindoles C-5 Unsubstituted 5-HT₆ 58 - 403 nih.gov
N-Arylsulfonylindoles C-5 Methoxy/Fluoro 5-HT₆ >1000 nih.gov

Correlation between Molecular Structure and In Vitro Cellular Responses

The molecular structure of indole sulfonamide derivatives strongly correlates with their in vitro cellular effects, particularly their cytotoxic activity against cancer cell lines. The type and position of substituents can dictate both the potency and the selectivity of the anticancer response.

In a study of 44 indole-sulfonamide derivatives, bisindoles containing a hydroxyl group exhibited significant cytotoxic activity against the HepG2 (hepatocellular carcinoma) cell line, with many being more potent than the reference drug etoposide. nih.govacs.org The most potent compound in this series, a derivative with a 4-trifluoromethyl substituent, had an IC₅₀ value of 7.37 µM. acs.org For the MOLT-3 (lymphoblastic leukemia) cell line, cytotoxicity was generally observed when an electron-withdrawing group (e.g., -NO₂, -CN, -Br, -CF₃) was present on the central benzene ring of bisindole structures. nih.govacs.org

The position of substituents on the indole ring itself is also a critical factor. SAR analysis has shown that introducing a substituent at the C-5 position of the indole ring can enhance antitumor activity, whereas a C-7 substituent can greatly reduce it. nih.gov Similarly, for some series, 6-methoxy substitution resulted in better activity than 5-methoxy substitution. nih.gov

In a series of novel indole-based sulfonohydrazide derivatives, a compound featuring a 4-chloro substitution on the benzenesulfonohydrazide (B1205821) moiety (Compound 5f) showed promising and selective inhibition of MCF-7 (IC₅₀ = 13.2 µM) and MDA-MB-468 (IC₅₀ = 8.2 µM) breast cancer cells, while being non-toxic to noncancerous cells. acs.org This indicates that specific substitution patterns can achieve a desirable therapeutic window.

Table 3: In Vitro Cytotoxicity of Indole Sulfonamide Derivatives

Compound Series Substituent(s) Cell Line IC₅₀ (µM) Reference(s)
Hydroxyl-containing Bisindoles 4-Trifluoromethyl HepG2 7.37 acs.org
Hydroxyl-containing Bisindoles 4-Chloro HepG2 ~10 acs.org
Bisindoles Electron-withdrawing groups MOLT-3 10.65 - 56.39 acs.org
Indole Sulfonohydrazides 4-Chloro (phenyl) MCF-7 13.2 acs.org

Effects of Acetate (B1210297) Ester Hydrolysis on Biochemical Activity

The 5-acetoxy group of (2-sulfamoyl-1H-indol-5-yl) acetate is a critical feature that can significantly influence its biochemical activity, primarily through its function as a prodrug moiety. An acetate ester on a phenolic hydroxyl group, such as the 5-hydroxyindole (B134679), is susceptible to hydrolysis by esterase enzymes that are ubiquitous in the body.

Studies on indole-3-acetic acid esters have demonstrated that they are readily hydrolyzed under mild alkaline conditions (pH 9 and above). researchgate.netnih.gov While enzymatic hydrolysis is the primary route in vivo, this chemical lability highlights the susceptibility of the ester bond. The rate of hydrolysis can be a key determinant of the drug's pharmacokinetic profile, influencing its onset and duration of action.

The free hydroxyl group generated upon hydrolysis can also participate in crucial hydrogen bonding interactions with the target protein (enzyme or receptor) that would not be possible for the parent acetate ester. Therefore, the hydrolysis of the acetate ester is not merely a metabolic inactivation or activation step but a designed feature that can modulate the compound's solubility, permeability, and pharmacodynamics. The process of forming a sulfonamide followed by ester hydrolysis is a known synthetic strategy to afford the final active acid or phenol. researchgate.net

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.gov

For derivatives of this compound, chirality could be introduced by adding a stereocenter to one of the substituents on the indole ring or the sulfonamide group. Although the parent molecule is achiral, its derivatives can be chiral. For example, in a study of naltrindole derivatives targeting the δ-opioid receptor, the stereochemistry of the molecule was crucial for its functional activity. mdpi.comresearchgate.net

The synthesis of sulfonamides from amino acids is a common strategy that inherently introduces chirality. nih.gov Such chiral sulfonamides often display stereoselectivity in their biological actions. Similarly, molecular modeling of arylindoles binding to the 5-HT₆ receptor suggests that the (S)-stereoisomers fit better into the reported binding model than the (R)-isomers. nih.gov

If a derivative of this compound were to possess a chiral center, it would be essential to separate and evaluate the individual enantiomers. The different spatial arrangements of the enantiomers can lead to one being significantly more potent, having a different mode of action (e.g., agonist vs. antagonist), or being metabolized differently than the other. This enantioselectivity underscores the importance of considering three-dimensional structure in the design and evaluation of these biologically active compounds.

Emerging Research Avenues and Future Perspectives in 2 Sulfamoyl 1h Indol 5 Yl Acetate Research

Development of Novel Indole-Sulfamoyl Hybrid Chemical Scaffolds

The creation of hybrid chemical scaffolds is a rational drug design strategy aimed at integrating the distinct functionalities of different pharmacophores into a single molecule. The indole-sulfamoyl framework is particularly attractive, offering the potential to engage with a wide range of biological targets. nih.govresearchgate.net The indole (B1671886) ring itself is highly amenable to substitution at multiple positions (such as N1, C2, C3, and C5), allowing for the generation of large and structurally diverse compound libraries. nih.govacs.org

Research has shown that modifications to either the indole nucleus or the sulfonamide group can significantly influence biological activity. For instance, studies on various indole-sulfonamide derivatives have demonstrated potent anticancer and antimalarial activities, which are highly dependent on the nature and position of substituents. acs.org The development of novel synthetic methodologies, including efficient one-pot synthesis approaches, further facilitates the exploration of this chemical space. nih.gov Future work in this area will focus on creating next-generation hybrids with improved potency, selectivity, and drug-like properties.

Hybrid Scaffold ExampleKey Structural FeaturesReported Biological Activity/TargetReference
Indole-1,3,4-oxadiazole hybridsIndole core linked to an oxadiazole ringAnticancer, Tubulin polymerization inhibition mdpi.com
Indoline-5-sulfonamidesAcylated indoline-5-sulfonamide (B1311495) coreCarbonic Anhydrase (CA) IX and XII inhibition nih.gov
Indole-sulfonamide derivativesMono-, bis-, and tris-indole structures with sulfonamide linkagesAnticancer (MOLT-3 cell line), Antimalarial (P. falciparum) acs.org
Indole derivatives with sulfonamideIndole core with a sulfonamide scaffoldTubulin polymerization inhibition rsc.org

Application of Advanced Computational Tools for De Novo Design

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of new therapeutic agents. For indole-sulfamoyl scaffolds, techniques such as quantitative structure-activity relationship (QSAR) modeling and structure-based drug design (SBDD) are invaluable for rationally designing derivatives with enhanced specificity and optimized pharmacokinetic profiles. mdpi.com

Computational approaches enable the de novo design of ligands tailored to specific biological targets. For example, computational studies have successfully guided the design of ligands to achieve highly selective C5-borylation of indoles by tuning noncovalent interactions between the substrate and the catalyst. acs.org Molecular docking and molecular dynamics (MD) simulations are routinely used to predict how these novel compounds will bind to target proteins, providing insights into key interactions at the molecular level. nih.gov These in silico methods help prioritize synthetic efforts, reducing the time and cost associated with drug development by focusing on candidates with the highest probability of success.

Computational ToolApplication in Indole-Based Drug DesignResearch ExampleReference
Structure-Based Drug Design (SBDD) Guides the rational design of derivatives with enhanced specificity and binding affinity.Used to guide the design of various indole-based compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Develops models to predict the biological activity of novel compounds based on their chemical structure.A 3D-QSAR model was built to inform the design of new tubulin inhibitors. rsc.org
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Used to study the interaction of indole derivatives with estrogen receptor α (ERα) and tubulin. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to assess the stability of protein-ligand complexes over time.Confirmed the stable binding of an indole derivative with ERα over a 50 ns simulation. nih.gov
Density Functional Theory (DFT) Investigates the electronic structure of molecules to understand stable interactions with target active sites.Revealed stable interactions between an indole derivative and the active site of ERα. nih.gov

Exploration of New Biochemical Targets and Pathways

The structural versatility of the indole scaffold allows it to interact with a vast array of biological targets, a key reason for its "privileged" status. nih.govnih.gov Indole derivatives have been shown to act as inhibitors of kinases, tubulin polymerization, and DNA topoisomerase, and as modulators of various G-protein coupled receptors (GPCRs). nih.govmdpi.comeurekaselect.com

The indole-sulfamoyl combination specifically has shown promise in targeting enzymes like carbonic anhydrases (CA), particularly the tumor-associated isoforms CA IX and CA XII. acs.orgnih.gov The (2-sulfamoyl-1H-indol-5-yl) acetate (B1210297) core provides a unique template for discovering inhibitors of new and challenging targets. Future research will likely explore its potential to modulate complex signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. mdpi.comrsc.org The KEGG PATHWAY database illustrates the extensive involvement of indole-related compounds in numerous metabolic and signaling cascades, highlighting the broad potential for discovering novel biological activities. genome.jp

Potential Biochemical TargetRelevance to DiseaseIndole Scaffold RoleReference(s)
Carbonic Anhydrases (CA IX, CA XII) Tumor metabolism and proliferation in hypoxic cancers.The sulfonamide moiety is a classic CA inhibitor; the indole scaffold provides selectivity and additional interactions. acs.orgnih.gov
Tubulin Cell division; a key target for anticancer drugs.Indole derivatives can bind to the colchicine (B1669291) site, inhibiting microtubule polymerization and inducing apoptosis. mdpi.comrsc.orgnih.gov
Kinases Cell signaling, proliferation, and survival; often dysregulated in cancer.The indole core is a common scaffold for kinase inhibitors. mdpi.com
Monoamine Oxidase (MAO-A, MAO-B) Neurotransmitter metabolism; targets for neurodegenerative diseases like Alzheimer's and Parkinson's.Indole derivatives have been designed as potent MAO inhibitors. rsc.org
5-HT Receptors (e.g., 5-HT3, 5-HT6) Neurotransmission; targets for antiemetics and cognitive disorders.The indole structure is a key pharmacophoric element for 5-HT receptor antagonists. mdpi.comwikipedia.org

Design of Chemical Probes and Radiotracers for Molecular Imaging (Preclinical Applications)

Beyond direct therapeutic applications, indole-sulfamoyl compounds are excellent candidates for development as chemical probes and radiotracers for molecular imaging. researchgate.net Chemical probes are small molecules used to visualize and study biological targets and processes in living systems, providing critical information on drug distribution, target engagement, and disease progression. researchgate.netfrontiersin.org

A molecule based on the (2-sulfamoyl-1H-indol-5-yl) acetate core could be functionalized by attaching a reporter moiety, such as a fluorophore for fluorescence microscopy or a positron-emitting radionuclide (e.g., Fluorine-18) for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The indole-sulfamoyl portion would act as the targeting vector, guiding the probe to a specific protein or enzyme. researchgate.netfrontiersin.org This enables the non-invasive visualization of target expression and activity in preclinical models. Recent advances, such as the use of sulfur fluoride (B91410) exchange (SuFEx) chemistry, could be employed to create covalent probes that provide a more stable and durable signal for imaging. acs.org

Probe ComponentFunctionPotential Implementation with this compound
Targeting Moiety Provides specificity by binding to the biological target of interest.The this compound core would serve as the ligand that recognizes the target protein.
Reporter Group Generates a detectable signal for imaging.A fluorophore (e.g., BODIPY, Rhodamine) or a radionuclide (e.g., 18F, 11C) could be attached.
Linker Connects the targeting moiety to the reporter group without interfering with binding.A flexible or rigid chemical linker (e.g., alkyl chain, polyethylene (B3416737) glycol) would be synthesized to connect the core to the reporter.
Reactive Group (Optional) Forms a covalent bond with the target for irreversible labeling and enhanced signal.A reactive warhead, such as a fluorosulfate, could be incorporated for covalent binding.

Investigations into Multi-Target Ligands Based on the this compound Core

Complex, multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov This has driven a shift in drug discovery towards the design of multi-target-directed ligands (MTDLs)—single molecules capable of modulating several targets simultaneously. nih.gov The indole scaffold is exceptionally well-suited for this approach, as its structure can be decorated with different pharmacophores to interact with multiple biological entities. nih.govmdpi.com

The this compound core offers a promising starting point for MTDL design. For example, the sulfonamide group could be directed towards inhibiting carbonic anhydrases, while the N1 position of the indole is modified with a moiety known to inhibit a different target, such as a kinase or a cholinesterase. nih.govrsc.org This strategy could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. The development of such compounds requires a sophisticated understanding of the structure-activity relationships for each target. nih.gov

Molecular Moiety of Core StructurePotential Target 1Potential Target 2Therapeutic Area
Sulfamoyl group at C2 Carbonic Anhydrase IX/XIIMonoamine Oxidase (MAO)Oncology, Neurodegeneration
Indole N1 position Kinase Hinge-Binding Region5-HT ReceptorOncology, CNS Disorders
Acetate group at C5 Cholinesterase Active SiteHistone Deacetylase (HDAC)Alzheimer's Disease, Oncology

Integration of Synthetic Biology and Chemical Biology for Compound Discovery

The intersection of synthetic biology and chemical biology offers powerful new avenues for discovering and characterizing novel bioactive compounds. dovepress.com Synthetic biology enables the engineering of microorganisms to produce complex natural product-like molecules, including unique indole derivatives that are challenging to create through traditional chemical synthesis. dovepress.comresearchgate.net By manipulating biosynthetic gene clusters, it is possible to generate libraries of novel indole-sulfamoyl analogs.

Once these compounds are produced, chemical biology provides the tools to elucidate their mechanism of action. Techniques like activity-based protein profiling (ABPP) can identify the specific cellular targets of these new molecules. nih.gov Furthermore, engineered cells containing fluorescent reporters or specific genetic circuits can be used as high-throughput screening platforms to assess the biological activity of the compounds generated through synthetic biology. dovepress.com This integrated approach creates a powerful cycle of discovery, where novel compounds are generated biologically and their functions are decoded using advanced chemical tools, accelerating the identification of promising new drug leads.

ApproachRole in Compound DiscoverySpecific Technique/Example
Synthetic Biology Generation of novel and complex indole derivatives.Engineering biosynthetic pathways in host organisms (e.g., E. coli, yeast) to produce new analogs.
High-throughput screening platforms.Using engineered cells with reporter genes (e.g., GFP) to screen for bioactivity.
Chemical Biology Target identification and validation.Activity-Based Protein Profiling (ABPP) to identify protein targets in a complex proteome.
Elucidation of the mechanism of action.Using chemical probes (as described in 8.4) to visualize target engagement and localization in living cells.
Creation of tool compounds.Synthesis of probes and tool compounds to study biological pathways.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (2-sulfamoyl-1H-indol-5-yl) acetate to maximize yield and purity?

  • Methodology :

  • Step 1 : Start with 2-(1H-indol-3-yl)acetic acid (or analogous indole derivatives) as the core precursor. React with sulfamoyl chloride under anhydrous conditions (DMF, 0–5°C, 2–4 h) to introduce the sulfamoyl group .
  • Step 2 : Acetylation of the hydroxyl group at the 5-position using acetic anhydride in pyridine (room temperature, 12 h) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.
  • Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfamoyl chloride to indole intermediate) and monitor reaction progress via TLC .
    • Key Data :
ParameterCondition 1Condition 2
Reaction Temp.0–5°C25°C
Yield78%62%
Purity (HPLC)>98%92%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Techniques :

  • 1H-NMR : Identify indole protons (δ 7.2–7.8 ppm), sulfamoyl NH2 (δ 5.2–5.5 ppm), and acetate methyl group (δ 2.1 ppm) .
  • IR : Confirm sulfonamide (1340–1160 cm⁻¹, S=O stretching) and ester carbonyl (1720–1740 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C11H11N2O4S (e.g., 279.28 g/mol) .
    • Validation : Cross-reference with computational spectra (DFT/B3LYP) for geometric optimization .

Advanced Research Questions

Q. How does the sulfamoyl group modulate bioactivity compared to other substituents (e.g., methoxy, chloro)?

  • Experimental Design :

  • Comparative Assays : Synthesize analogs (e.g., 2-methoxy or 2-chloro derivatives) and test against target enzymes (e.g., carbonic anhydrase, COX-2) .
  • Structure-Activity Relationship (SAR) : Measure IC50 values and correlate with electronic effects (Hammett constants: σₚ for sulfamoyl = +0.93 vs. methoxy = -0.27) .
    • Key Findings :
  • Sulfamoyl derivatives show 3–5× higher inhibition of carbonic anhydrase IX than methoxy analogs due to stronger hydrogen bonding .
  • Chloro substituents increase lipophilicity (logP +0.8) but reduce solubility, limiting in vivo efficacy .

Q. How can contradictory data on the compound’s stability in aqueous media be resolved?

  • Contradiction Analysis :

  • Source 1 : Reports hydrolysis of the acetate group at pH 7.4 (t1/2 = 2 h) .
  • Source 2 : Claims stability >24 h under similar conditions .
    • Resolution Strategy :
  • Buffer Composition : Test in phosphate vs. carbonate buffers (divalent cations may catalyze hydrolysis) .
  • Analytical Method : Use LC-MS instead of UV-Vis to detect trace degradation products .
    • Recommendation : Include 0.1% BSA in buffers to mimic physiological protein binding and stabilize the compound .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

  • In Silico Methods :

  • ADMET Prediction : Use SwissADME to estimate logP (2.1), BBB permeability (CNS–), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess half-life .
  • Docking Studies (AutoDock Vina) : Target COX-2 (PDB: 5KIR) to rationalize anti-inflammatory activity .
    • Validation : Compare computed vs. experimental clearance rates in rodent models .

Q. How to design stability studies under physiological conditions for translational research?

  • Protocol :

  • Temperature/ pH : Incubate at 37°C in buffers (pH 2.0, 7.4, 9.0) for 24–72 h .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation via HPLC .
  • Oxidative Stress : Add 1 mM H2O2 and quantify sulfoxide byproducts .
    • Data Interpretation :
ConditionDegradation Pathwayt1/2 (h)
pH 7.4 + 37°CEster hydrolysis2.5
UV exposurePhoto-oxidation1.2
H2O2 (1 mM)Sulfamoyl oxidation0.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.